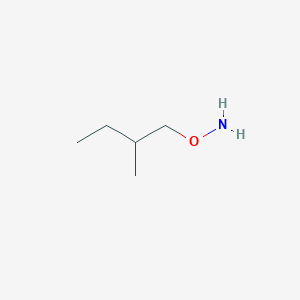

O-(2-methylbutyl)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-(2-methylbutyl)hydroxylamine is a chemical compound with the CAS Number: 1373211-33-6 . It has a molecular weight of 103.16 and is a liquid at room temperature . The IUPAC name for this compound is O-(2-methylbutyl)hydroxylamine .

Molecular Structure Analysis

The InChI code for O-(2-methylbutyl)hydroxylamine is 1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 . The InChI key is WOPUHEXDZBLVJX-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving O-(2-methylbutyl)hydroxylamine are not detailed in the literature, hydroxylamines in general are known to participate in various reactions. For instance, O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .Physical And Chemical Properties Analysis

O-(2-methylbutyl)hydroxylamine is a liquid at room temperature . It has a molecular weight of 103.16 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature.Aplicaciones Científicas De Investigación

Application Summary

“O-(2-methylbutyl)hydroxylamine” is a type of O-protected NH-free hydroxylamine derivative . These compounds are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .

Methods of Application

These compounds showcase high regio-, chemo- and stereoselectivity in their unprotected form . They are used in the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis . The reactivity dichotomy among these N–O reagents has been explored based on SET and metal-nitrenoids .

Results or Outcomes

The use of these compounds in organic synthesis allows for the construction of nitrogen-enriched compounds with high selectivity . This can be particularly useful in the synthesis of complex molecules, such as pharmaceuticals .

O-Derivatization of Hydroxylamines, Oximes and Related Compounds

Application Summary

“O-(2-methylbutyl)hydroxylamine” can be used in the O-alkylation and arylation of oximes, hydroxylamines and related compounds . This process is important in the synthesis of O-substituted hydroxylamines from alcohols .

Methods of Application

The process involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method allows for the direct preparation of O-substituted hydroxylamines .

Results or Outcomes

The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-substituted hydroxylamines that would be difficult to prepare otherwise . These compounds are valuable building blocks in the synthesis of oxime ethers and benzofurans .

Electrophilic Hydroxylamine-Derived Reagents

Application Summary

“O-(2-methylbutyl)hydroxylamine” can be used as an electrophilic hydroxylamine-derived reagent . These reagents are used in the synthesis of aziridines .

Methods of Application

The process involves the use of N-unprotected, O-arylsulfonyl reagents to afford unprotected aziridines . An improved protocol uses “O-(2-methylbutyl)hydroxylamine” in a palladium-catalyzed O-arylation .

Results or Outcomes

The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-arylhydroxylamines . These compounds are valuable in the synthesis of substituted benzofurans .

O-Alkylation and Arylation of Oximes, Hydroxylamines and Related Compounds

Application Summary

“O-(2-methylbutyl)hydroxylamine” can be used in the O-alkylation and arylation of oximes, hydroxylamines and related compounds . This process is important in the synthesis of O-substituted hydroxylamines from alcohols .

Methods of Application

The process involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method allows for the direct preparation of O-substituted hydroxylamines .

Results or Outcomes

The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-substituted hydroxylamines that would be difficult to prepare otherwise . These compounds are valuable building blocks in the synthesis of oxime ethers and benzofurans .

Electrophilic Hydroxylamine-Derived Reagents

Application Summary

“O-(2-methylbutyl)hydroxylamine” can be used as an electrophilic hydroxylamine-derived reagent . These reagents are used in the synthesis of aziridines .

Methods of Application

The process involves the use of N-unprotected, O-arylsulfonyl reagents to afford unprotected aziridines . An improved protocol uses “O-(2-methylbutyl)hydroxylamine” in a palladium-catalyzed O-arylation .

Results or Outcomes

The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-arylhydroxylamines . These compounds are valuable in the synthesis of substituted benzofurans .

Safety And Hazards

O-(2-methylbutyl)hydroxylamine is classified as dangerous according to the GHS pictograms GHS02, GHS05, and GHS07 . It has hazard statements H226, H302, H312, H315, H318, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Direcciones Futuras

O-protected NH-free hydroxylamine derivatives, which include O-(2-methylbutyl)hydroxylamine, are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity . This showcases the potential for late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .

Propiedades

IUPAC Name |

O-(2-methylbutyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPUHEXDZBLVJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2-methylbutyl)hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)

![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)

![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride](/img/structure/B2366545.png)

![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2366546.png)